molecular formula C14H15N3O3S B14122572 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B14122572
M. Wt: 305.35 g/mol
InChI Key: LSUFVORAGDCSEF-UHFFFAOYSA-N
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Description

. This compound is a synthetic organic molecule that features a thiazole ring, a carbamate group, and a phenylethylidene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: can be compared with other thiazole-containing compounds and carbamates:

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-3-5-11(18)6-4-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

LSUFVORAGDCSEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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